1-Bromo-4-dodecylbenzene

Physical Chemistry Process Engineering Purification

1-Bromo-4-dodecylbenzene (C₁₈H₂₉Br, MW 325.33) is a colorless to light yellow liquid at ambient temperature, characterized by a linear C12 alkyl chain para-attached to a bromobenzene core. It functions primarily as a lipophilic building block in organic synthesis, leveraging the bromine atom for cross-coupling reactions to install the 4-dodecylphenyl motif into larger functional molecules.

Molecular Formula C18H29Br
Molecular Weight 325.3 g/mol
CAS No. 126930-72-1
Cat. No. B146974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-dodecylbenzene
CAS126930-72-1
Molecular FormulaC18H29Br
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)Br
InChIInChI=1S/C18H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12H2,1H3
InChIKeyRFFMRBISTZHCNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-dodecylbenzene (CAS 126930-72-1) Procurement Baseline: A Long-Chain para-Substituted Aryl Bromide Intermediate for Liquid Crystal and Surfactant Synthesis


1-Bromo-4-dodecylbenzene (C₁₈H₂₉Br, MW 325.33) is a colorless to light yellow liquid at ambient temperature, characterized by a linear C12 alkyl chain para-attached to a bromobenzene core . It functions primarily as a lipophilic building block in organic synthesis, leveraging the bromine atom for cross-coupling reactions to install the 4-dodecylphenyl motif into larger functional molecules . Its procurement is driven by applications in liquid crystal mesogen design, surfactant synthesis, and specialty polymer research, where precise alkyl chain length dictates mesophase behavior, interfacial activity, or polymer solubility [1].

Why 1-Bromo-4-dodecylbenzene Cannot Be Replaced by Shorter-Chain 4-Alkylbromobenzenes in Procurement Specifications


Substituting 1-bromo-4-dodecylbenzene with shorter-chain analogs (e.g., C8, C10) or unsubstituted bromobenzene fails because the C12 n-alkyl chain is not merely a solubility handle—it is a critical structural determinant of intermolecular ordering, mesophase stabilization, and final material thermal properties [1]. In liquid crystal research, homologs with alkyl tails of n=12 exhibit distinct smectic B2 and frustrated helical phases that are entirely absent or differ qualitatively in the n=8 or n=10 series [2]. Similarly, in surfactant and polymer applications, the dodecyl chain length delivers a specific hydrophilic-lipophilic balance (HLB) and crystallization behavior that shorter chains cannot replicate, directly impacting formulation stability and processability [3]. Generic substitution therefore introduces uncontrolled phase behavior and performance deviation.

Quantitative Evidence Guide: How 1-Bromo-4-dodecylbenzene Differentiates from 4-Alkylbromobenzene Comparators


Boiling Point Elevation in 1-Bromo-4-dodecylbenzene Compared to 4-Octyl Analog

The boiling point of 1-bromo-4-dodecylbenzene exceeds that of the shorter-chain 1-bromo-4-octylbenzene by a substantial margin. This thermal stability difference directly impacts solvent removal and distillation strategy during synthesis .

Physical Chemistry Process Engineering Purification

Ambient Phase State: Liquid 1-Bromo-4-dodecylbenzene vs. Solid Shorter-Chain Analogs

Unlike 4-bromotoluene, which is a solid at room temperature and must be melted for use, 1-bromo-4-dodecylbenzene remains a low-viscosity liquid at standard ambient conditions . This simplifies automated dispensing, large-scale transfer, and reaction mixture homogeneity without the need for heated lines or vessel jackets [1].

Formulation Handling Procurement

Grignard-Based Functionalization Yield to (4-Dodecylphenyl)boronic Acid via 1-Bromo-4-dodecylbenzene

A patent synthesis route demonstrates the direct conversion of 1-bromo-4-dodecylbenzene to its corresponding boronic acid via Grignard reagent formation and trimethyl borate quench, yielding 32 g of (4-dodecylphenyl)boronic acid from 40.1 g of starting bromide (80% mass yield) . This yield is competitive with the broader class of aryl bromide-to-boronic acid conversions, where yields typically range from 60–90% depending on steric hindrance and side reactions .

Organic Synthesis Boronic Acid Synthesis Cross-Coupling Precursor

Reaction Condition Differentiation in Liquid Crystal Core Building: Dodecyl vs. Pentyl Chain

In the preparation of a mixed liquid crystal with light-controlled electrothermal effect (Patent CN108191711A), the use of dodecylbromobenzene (1-bromo-4-dodecylbenzene) required a reaction temperature of 80°C for the Sonogashira step, whereas the analogous reaction with pentylbromobenzene was executed at 30°C [1]. This difference reflects the impact of chain-length on solubility and intermediate reactivity under identical catalytic conditions.

Liquid Crystal Synthesis Sonogashira Coupling Thermal Effects

Procurement-Driven Application Scenarios for 1-Bromo-4-dodecylbenzene (CAS 126930-72-1)


Synthesis of Banana-Shaped Liquid Crystal Mesogens (4Br-P-12-O-PIMB Series)

1-Bromo-4-dodecylbenzene is the critical C12-chain building block for synthesizing halogen-substituted bent-core (banana-shaped) liquid crystal molecules. As demonstrated by Kang et al. (2004), the n=12 homolog (4Br-P-12-O-PIMB) exhibits a chiral fluid smectic B₂ phase (SmCAPA structure) at specific temperature ranges—a mesophase that shorter-chain analogs (n=8 or n=10) do not form or form in substantially different temperature windows [1]. Procurement of the C12 bromide is mandatory to reproduce the exact SmCAPA phase behavior required for electro-optical device research, as chain-length deviation alters the bending angle, polarization, and mesophase sequence.

Synthesis of (4-Dodecylphenyl)boronic Acid for Suzuki-Miyaura Cross-Coupling in Specialty Polymers

1-Bromo-4-dodecylbenzene is the direct precursor to (4-dodecylphenyl)boronic acid via Grignard reaction, achieving approximately 80% isolated yield as disclosed in patent JP2015/203027 . This boronic acid is subsequently employed in Suzuki-Miyaura polymerizations to introduce dodecylphenyl solubilizing side chains into conjugated backbones (PPV, polyfluorenes), where exact chain length governs polymer solubility, interchain packing, and solid-state photophysics. The C12 chain length is a specific design parameter that cannot be met with C8 or C10 boronic acid surrogates.

Precursor for Mixed Liquid Crystal Formulations with Light-Controlled Electrothermal Effects

The compound serves as a key intermediate in the patent CN108191711A for creating mixed liquid crystals exhibiting a giant light-controlled electrothermal effect. The Sonogashira coupling of dodecylbromobenzene with trimethylsilylacetylene (at 80°C) installs a reactive ethynyl handle that is further elaborated into the mesogenic core [2]. The specific thermal conditions documented (80°C for dodecyl vs. 30°C for pentyl) inform process chemists on the heating requirements for scale-up when selecting the C12 homolog for this device-oriented formulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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